molecular formula C13H13ClN2O2 B1600169 Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 709654-29-5

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1600169
CAS No.: 709654-29-5
M. Wt: 264.71 g/mol
InChI Key: LHVLVYGKPASASS-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 5-position, a 3-chlorophenyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-(3-methylphenyl)-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-7-9(2)15-16(12)11-6-4-5-10(14)8-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVLVYGKPASASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446548
Record name 1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709654-29-5
Record name 1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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